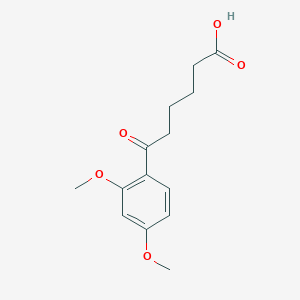

6-(2,4-Dimethoxyphenyl)-6-oxohexanoic acid

Description

Contextualization within Aryl-Substituted Keto-Carboxylic Acid Chemistry

Aryl-substituted keto-carboxylic acids are pivotal intermediates in organic synthesis and are recognized for their versatile reactivity. The presence of the ketone and carboxylic acid groups allows for a wide array of chemical transformations, making them valuable building blocks for more complex molecular architectures. The aromatic ring, in this case, a dimethoxy-substituted phenyl ring, significantly influences the reactivity of the carbonyl group and can participate in various aromatic substitution reactions. The general structure of 6-aryl-4-oxohexanoic acids has been a subject of synthetic studies, highlighting the methods for their preparation, which often involve the condensation of an appropriate aldehyde with levulinic acid, followed by reduction. howeipharm.comchembuyersguide.comhmdb.ca

Foundational Significance in Contemporary Organic and Medicinal Chemistry Research

While specific research on 6-(2,4-Dimethoxyphenyl)-6-oxohexanoic acid is not extensively documented in publicly available literature, the foundational significance of the broader class of aryl-keto-carboxylic acids is well-established. These compounds are of considerable interest in medicinal chemistry due to their structural resemblance to biologically active molecules. The carboxylic acid group can act as a bioisostere for other functional groups, potentially influencing a molecule's pharmacokinetic and pharmacodynamic properties. keyorganics.net For instance, related structures, such as 6-oxo-4-phenyl-hexanoic acid derivatives, have been investigated as potential therapeutic agents. nih.gov The dimethoxy substitution pattern on the phenyl ring is a common feature in many biologically active natural products and synthetic compounds, often imparting specific receptor binding affinities or metabolic stability.

Overview of Current Research Landscape and Unexplored Directions

The current research landscape for aryl-substituted keto-carboxylic acids is vibrant, with ongoing efforts to develop novel synthetic methodologies and explore their potential applications. Research into similar compounds, such as 6-aryl-4-oxohexanoic acids, has demonstrated their potential as anti-inflammatory agents. howeipharm.comchembuyersguide.comhmdb.ca However, this compound itself appears to be a largely unexplored molecule. The lack of extensive research presents a significant opportunity for new scientific inquiry.

Future research could focus on several key areas:

Development of efficient and stereoselective synthetic routes to access this specific compound and its derivatives.

Thorough characterization of its physicochemical properties and spectroscopic data.

Investigation of its biological activities , drawing inspiration from the known therapeutic potential of structurally related compounds. This could include screening for anticancer, anti-inflammatory, or other pharmacological activities.

Utilization as a scaffold in the synthesis of more complex molecules for materials science or drug discovery.

The detailed exploration of this compound holds the promise of uncovering new chemical reactivity and potential applications, thereby contributing to the advancement of organic and medicinal chemistry.

Compound Data

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 898792-37-5 |

| Molecular Formula | C14H18O5 |

| Molecular Weight | 266.29 g/mol |

Spectroscopic Data

Detailed experimental spectroscopic data such as 1H NMR, 13C NMR, and IR spectra for this compound are not widely available in peer-reviewed literature. The characterization of this compound would be a crucial step in any future research endeavor.

Structure

3D Structure

Properties

IUPAC Name |

6-(2,4-dimethoxyphenyl)-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-18-10-7-8-11(13(9-10)19-2)12(15)5-3-4-6-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVKMTJLPHMKTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CCCCC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645465 | |

| Record name | 6-(2,4-Dimethoxyphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-37-5 | |

| Record name | 2,4-Dimethoxy-ε-oxobenzenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2,4-Dimethoxyphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 2,4 Dimethoxyphenyl 6 Oxohexanoic Acid

Established Synthetic Pathways for Aryl-Oxohexanoic Acids

The synthesis of aryl-oxohexanoic acids, including 6-(2,4-Dimethoxyphenyl)-6-oxohexanoic acid, is deeply rooted in classical organic reactions, most notably the Friedel-Crafts acylation. This reaction serves as a powerful tool for forging the crucial carbon-carbon bond between the aromatic ring and the keto-acid side chain.

Friedel-Crafts Acylation Strategies in the Synthesis of Related Compounds

The Friedel-Crafts acylation is a cornerstone reaction for producing aromatic ketones. beilstein-journals.org It involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), in the presence of a catalyst, typically a strong Lewis acid. sigmaaldrich.comnih.gov This electrophilic aromatic substitution reaction proceeds by generating a resonance-stabilized acylium ion, which then attacks the electron-rich aromatic ring to form the aryl ketone. sigmaaldrich.com A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is less reactive than the starting material due to the electron-withdrawing nature of the carbonyl group, which prevents undesirable multiple acylation reactions. rsc.orgnih.gov

For the synthesis of this compound, a logical approach involves the acylation of 1,3-dimethoxybenzene (B93181) with a derivative of adipic acid, such as adipic anhydride or adipoyl chloride.

The substitution pattern on the aromatic ring is a critical aspect of the synthesis. In the case of this compound, the target is the 2,4-disubstituted pattern, which arises from the acylation of 1,3-dimethoxybenzene. The two methoxy (B1213986) groups on the benzene (B151609) ring are strong activating, ortho-para directing groups. The electrophilic acylium ion will preferentially attack the positions most activated by these groups.

The position para to one methoxy group and ortho to the other (C4) is highly activated, making it the primary site for acylation. The presence of electron-releasing groups like methoxy (−OCH3) and methyl (−CH3) generally leads to good or high yields of the corresponding aromatic ketones, with acylation occurring exclusively at the position para to these groups. acs.org Polyphosphoric acid (PPA) is a reagent known to effect Friedel-Crafts acylations without causing the cleavage of aryl-alkyl ethers, which is a potential side reaction with catalysts like aluminum chloride. researchgate.net

Traditionally, Friedel-Crafts acylations require stoichiometric or even excess amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), as the catalyst complexes with both the reactant and the ketone product. researchgate.net This leads to significant waste and environmental concerns. rsc.org Consequently, modern research focuses on developing more efficient and environmentally benign catalytic systems.

A wide array of alternative catalysts has been explored, including:

Solid Acid Catalysts: Zeolites (H-Y, H-β), sulfated zirconia, and cation exchange resins like Amberlyst-15 have been shown to be effective for the acylation of aromatic ethers. researchgate.net

Reusable Catalysts: Systems like indium triflate in ionic liquids and poly(4-vinylpyridine) supported trifluoromethanesulfonic acid offer the advantage of being recyclable. sigmaaldrich.com

Green Catalysts: Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃), can function as both a green solvent and a catalyst, promoting high yields under mild conditions, sometimes with microwave irradiation to shorten reaction times. rsc.org Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has also been used in tunable aryl alkyl ionic liquids (TAAILs) for efficient acylation. nih.govbeilstein-journals.org

Reaction optimization involves tuning parameters such as temperature, reaction time, and the ratio of reactants. For instance, studies on the acylation of anisole (B1667542) have shown that using two equivalents of the anhydride can lead to full conversion of the starting material within a couple of hours at 60 °C. nih.gov Solvent-free, mechanochemical methods using ball milling have also been developed as an environmentally friendly alternative to traditional solvent-based processes. beilstein-journals.org

| Catalyst Type | Examples | Key Advantages | Reference |

|---|---|---|---|

| Traditional Lewis Acids | AlCl₃, FeCl₃ | High reactivity, well-established | rsc.orgresearchgate.net |

| Solid Acid Catalysts | Zeolites, Amberlyst-15, Sulfated Zirconia | Ease of separation, potential for regeneration | researchgate.net |

| Ionic Liquids (ILs) | [i-BMIM]H₂PO₄ with In(OTf)₃, TAAILs | Green solvent, potential for catalyst recycling, moderate reaction temperatures | sigmaaldrich.combeilstein-journals.org |

| Deep Eutectic Solvents (DES) | [CholineCl][ZnCl₂]₃ | Low toxicity, low cost, dual catalyst/solvent function, high yields | rsc.org |

| Mechanochemical | AlCl₃ (solvent-free) | Environmentally friendly (solventless), reduced waste | beilstein-journals.org |

Convergent and Linear Synthesis Approaches for Analogous Keto-Carboxylic Acids

| Aspect | Linear Synthesis | Convergent Synthesis | Reference |

|---|---|---|---|

| Methodology | Step-by-step assembly from a single starting material. | Independent synthesis of fragments followed by coupling. | chemistnotes.com |

| Efficiency/Yield | Overall yield decreases significantly with each step. | Generally higher overall yield as the number of linear steps is reduced. | wikipedia.orgscholarsresearchlibrary.com |

| Time | Can be time-consuming due to the sequential nature. | Allows for parallel synthesis of fragments, potentially saving time. | fiveable.me |

| Applicability | Simpler for less complex structures. | Favored for complex molecules where multiple fragments can be prepared independently. | scholarsresearchlibrary.comnih.gov |

Advanced Chemical Transformations and Derivatization Strategies

Once this compound is synthesized, its structure offers multiple sites for further chemical modification, allowing for the creation of a diverse range of derivatives.

Modifying the Aliphatic Oxohexanoic Acid Moiety

The aliphatic chain of the molecule contains two key functional groups ripe for transformation: the ketone at position 6 and the carboxylic acid at position 1.

Reactions at the Ketone Group:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride, which would yield 6-(2,4-Dimethoxyphenyl)-6-hydroxyhexanoic acid. Further reduction under harsher conditions could potentially lead to the complete removal of the carbonyl group (deoxygenation).

Lactonization: In some cases, reduction of the keto group can be followed by intramolecular cyclization (lactonization) between the newly formed hydroxyl group and the carboxylic acid, forming a lactone by-product. nih.govresearchgate.net

Reactions at the Carboxylic Acid Group:

Esterification: The carboxylic acid can be readily converted to various esters through reaction with alcohols under acidic conditions (Fischer esterification) or by using coupling agents.

Amidation: Reaction with amines, often facilitated by coupling reagents, can produce a wide range of amides. This is a common strategy in medicinal chemistry to modify a molecule's properties.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride, yielding 6-(2,4-Dimethoxyphenyl)hexane-1,6-diol (assuming the ketone is also reduced).

For instance, the synthesis of related 6-aryl-4-oxohexanoic acids has been described, starting from the condensation of an appropriate aldehyde with levulinic acid, followed by catalytic hydrogenation to reduce a double bond in the aliphatic chain. nih.govresearchgate.net This highlights how the aliphatic portion of such molecules can be constructed and modified to achieve target structures.

Functionalization of the Dimethoxyphenyl Aromatic Ring System

The 2,4-dimethoxyphenyl group in this compound is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. umkc.edu Given that the para position (position 4) is already substituted, electrophilic attack is highly favored at the positions ortho to the methoxy groups.

The general mechanism for electrophilic aromatic substitution involves three primary steps: the generation of an electrophile, the nucleophilic attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (an arenium ion), and finally, the removal of a proton to restore aromaticity. byjus.commsu.edu

Key Electrophilic Substitution Reactions:

Halogenation: The introduction of a halogen (e.g., chlorine or bromine) onto the aromatic ring can be achieved using the halogen in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org The catalyst polarizes the halogen molecule, creating a stronger electrophile that can be attacked by the activated benzene ring. libretexts.org For 1,3-dimethoxybenzene, chlorination leads to the formation of 4-chloro-1,3-dimethoxybenzene, indicating the directing influence of the methoxy groups. chegg.com

Nitration: The aromatic ring can be nitrated by treating the compound with a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then reacts with the aromatic ring. masterorganicchemistry.com Studies on the nitration of dimethoxybenzenes have shown that the reaction proceeds readily, though the specific reaction pathway can sometimes involve radical intermediates. rsc.orgmdma.ch

Acylation (Friedel-Crafts): While the parent molecule already contains an acyl group, further acylation of the aromatic ring is theoretically possible, although steric hindrance and the deactivating effect of the existing keto group might influence the reaction's feasibility and regioselectivity. The reaction typically employs an acyl chloride or anhydride with a Lewis acid catalyst. sigmaaldrich.com

The directing effects of the substituents on the dimethoxyphenyl ring are summarized in the table below.

| Substituent | Position | Activating/Deactivating | Ortho/Para/Meta Directing |

| -OCH₃ | 1 | Activating | Ortho, Para |

| -OCH₃ | 3 | Activating | Ortho, Para |

| -CO(CH₂)₄COOH | 5 | Deactivating | Meta |

This table provides a predictive overview of the directing effects for electrophilic aromatic substitution on the functionalized benzene ring.

Esterification and Reduction Pathways of Keto-Carboxylic Acid Derivatives

The bifunctional nature of this compound, possessing both a ketone and a carboxylic acid, allows for selective chemical transformations at each site.

Esterification of the Carboxylic Acid:

The carboxylic acid group can be readily converted to an ester. This is a common transformation in organic synthesis to protect the carboxylic acid or to modify the compound's physical properties. A standard method for this conversion is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid.

Reduction of the Ketone:

The ketone carbonyl group can be reduced to a methylene (B1212753) group (-CH₂-), effectively removing the oxygen atom. This transformation is valuable for synthesizing alkyl-substituted aromatic compounds from their acyl precursors, a strategy often employed following a Friedel-Crafts acylation to avoid carbocation rearrangements that can occur in direct alkylations. masterorganicchemistry.comannamalaiuniversity.ac.in Two classical methods for this reduction are the Clemmensen and Wolff-Kishner reductions.

Clemmensen Reduction: This method involves heating the aryl ketone with zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. annamalaiuniversity.ac.inyoutube.com It is particularly effective for reducing aryl alkyl ketones that are stable in strongly acidic conditions. annamalaiuniversity.ac.in The reaction is thought to occur on the surface of the zinc metal. juniperpublishers.com

Wolff-Kishner Reduction: This reaction converts ketones to alkanes using hydrazine (B178648) (H₂NNH₂) and a strong base, such as potassium hydroxide (B78521) (KOH), typically in a high-boiling solvent like diethylene glycol. byjus.comorganic-chemistry.org The mechanism involves the initial formation of a hydrazone, followed by base-catalyzed deprotonation and the eventual loss of nitrogen gas (N₂) to form a carbanion, which is then protonated to yield the alkane. byjus.comorgoreview.comwikipedia.org This method is suitable for compounds that are sensitive to strong acids but stable under basic conditions. masterorganicchemistry.comwikipedia.org

A comparison of these two primary reduction methods is detailed below.

| Reaction | Reagents | Conditions | Substrate Suitability |

| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl) | Strongly acidic, heat | Best for acid-stable compounds, especially aryl ketones. annamalaiuniversity.ac.in |

| Wolff-Kishner Reduction | Hydrazine (H₂NNH₂), Potassium Hydroxide (KOH) | Strongly basic, high heat (e.g., in diethylene glycol) | Best for base-stable compounds. masterorganicchemistry.comwikipedia.org |

This interactive table compares the key features of the Clemmensen and Wolff-Kishner reduction reactions for converting ketones to methylene groups.

Principles of Green Chemistry in the Synthesis of this compound

The conventional synthesis of aryl ketones like this compound often involves Friedel-Crafts acylation, which traditionally uses stoichiometric amounts of Lewis acid catalysts (like AlCl₃) and halogenated solvents. sigmaaldrich.com These methods generate significant amounts of corrosive and environmentally hazardous waste. Green chemistry principles aim to mitigate these issues by developing more sustainable synthetic routes.

Heterogeneous Catalysis:

A key green approach is the replacement of homogeneous catalysts with solid, heterogeneous catalysts. eurekaselect.com Solid acid catalysts such as zeolites, clays (B1170129) (e.g., montmorillonite (B579905) K-10), sulfated zirconia, and various supported acids offer several advantages:

Reduced Waste: They can often be used in smaller quantities and minimize the formation of acidic waste streams. eurekaselect.com

Reusability: Heterogeneous catalysts can be easily separated from the reaction mixture by filtration and reused for multiple reaction cycles, improving atom economy and reducing costs. eurekaselect.comresearchgate.net

Enhanced Selectivity: The defined pore structures of catalysts like zeolites can lead to improved selectivity for the desired product. researchgate.net

Solvent-Free Conditions:

Another important green strategy is the elimination of volatile organic solvents. tandfonline.com Friedel-Crafts reactions can sometimes be performed under solvent-free conditions, where one of the reactants may act as the solvent, or the reaction is run with neat reagents. researchgate.netresearchgate.net This approach significantly reduces waste and the environmental impact associated with solvent production and disposal. tandfonline.com Research has demonstrated successful Friedel-Crafts acylations of activated aromatic compounds like veratrole (1,2-dimethoxybenzene) under solvent-free conditions using solid acid catalysts. researchgate.netresearchgate.net

Alternative Acylating Agents:

Innovations in acylation methodology also contribute to greener syntheses. For instance, using carboxylic acids directly or employing mixed anhydrides (formed in situ from a carboxylic acid and an activating agent like methanesulfonic anhydride) can eliminate the need for acyl chlorides, thereby avoiding the use of halogenated reagents like thionyl chloride and the subsequent halogenated waste. acs.org

| Green Chemistry Principle | Application in Synthesis | Environmental Benefit |

| Use of Catalysis | Replacing stoichiometric Lewis acids with heterogeneous solid acids (zeolites, clays). eurekaselect.comresearchgate.net | Reduces metallic and acidic waste; allows for catalyst recycling. researchgate.net |

| Safer Solvents/Solvent-Free | Conducting reactions without a solvent or using a reactant as the solvent. researchgate.net | Eliminates volatile organic compound (VOC) emissions and solvent waste. tandfonline.com |

| Atom Economy | Using alternative acylating agents that incorporate more of the reagent into the final product. acs.org | Minimizes by-product formation and improves overall efficiency. |

This table outlines the application of key green chemistry principles to the synthesis of this compound and related compounds.

Advanced Spectroscopic and Structural Elucidation Techniques for 6 2,4 Dimethoxyphenyl 6 Oxohexanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 6-(2,4-Dimethoxyphenyl)-6-oxohexanoic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, and the aliphatic chain protons. The anticipated chemical shifts (δ) are influenced by the electronic environment of each proton.

The aromatic region would likely display a characteristic splitting pattern for the three protons on the dimethoxy-substituted benzene (B151609) ring. The proton at the 5-position, situated between two methoxy groups, would appear as a doublet. The protons at the 3 and 6-positions would also show distinct signals, likely as a doublet and a doublet of doublets, respectively, due to their coupling with neighboring protons.

The two methoxy groups are expected to appear as sharp singlets, slightly downfield due to the deshielding effect of the attached oxygen atoms. The protons of the hexanoic acid chain would present as a series of multiplets. The methylene (B1212753) group adjacent to the carbonyl group (C5) would be the most deshielded of the aliphatic protons, while the methylene group adjacent to the carboxylic acid (C2) would also be shifted downfield. The remaining methylene groups (C3 and C4) would likely appear as overlapping multiplets in the upfield region. The acidic proton of the carboxylic acid would typically appear as a broad singlet at a significantly downfield chemical shift, although its position can be highly variable and it may exchange with deuterium (B1214612) in certain solvents.

Predicted ¹H NMR Data Table

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3' | 7.7 - 7.9 | d | 8.5 - 9.0 |

| H-5' | 6.4 - 6.6 | dd | 8.5 - 9.0, 2.0 - 2.5 |

| H-6' | 6.3 - 6.5 | d | 2.0 - 2.5 |

| OCH₃ (C2') | 3.8 - 4.0 | s | - |

| OCH₃ (C4') | 3.7 - 3.9 | s | - |

| H-5 | 2.9 - 3.1 | t | 7.0 - 7.5 |

| H-2 | 2.2 - 2.4 | t | 7.0 - 7.5 |

| H-3, H-4 | 1.5 - 1.8 | m | - |

| COOH | 10.0 - 12.0 | br s | - |

Note: This is a predicted data table. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the aromatic carbons, the methoxy carbons, and the aliphatic carbons.

The carbonyl carbon of the ketone (C6) and the carboxylic acid (C1) are expected to be the most downfield signals due to the strong deshielding effect of the double-bonded oxygens. The aromatic carbons would appear in the range of approximately 100-165 ppm. The carbons bearing the methoxy groups (C2' and C4') and the carbon attached to the hexanoic acid chain (C1') would be the most downfield among the aromatic signals. The methoxy carbons themselves would appear as sharp signals around 55-56 ppm. The carbons of the aliphatic chain would be found in the upfield region of the spectrum.

Predicted ¹³C NMR Data Table

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid, C1) | 175.0 - 180.0 |

| C=O (Ketone, C6) | 198.0 - 203.0 |

| C-1' | 120.0 - 125.0 |

| C-2' | 160.0 - 165.0 |

| C-3' | 130.0 - 135.0 |

| C-4' | 162.0 - 167.0 |

| C-5' | 98.0 - 103.0 |

| C-6' | 105.0 - 110.0 |

| OCH₃ (C2') | 55.0 - 56.0 |

| OCH₃ (C4') | 55.5 - 56.5 |

| C-5 | 35.0 - 40.0 |

| C-2 | 33.0 - 38.0 |

| C-3 | 24.0 - 29.0 |

| C-4 | 20.0 - 25.0 |

Note: This is a predicted data table. Actual experimental values may vary.

Two-Dimensional NMR Methodologies for Structural Assignment

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

COSY: A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would be instrumental in tracing the connectivity of the aliphatic chain protons and confirming the coupling relationships between the aromatic protons.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each carbon signal based on the chemical shift of the proton attached to it.

Mass Spectrometry (MS) Investigations

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like carboxylic acids. In positive ion mode, the ESI-MS spectrum of this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the major species observed. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for analyzing complex mixtures and for confirming the purity of a synthesized compound.

An LC-MS analysis of a sample of this compound would involve injecting the sample onto an LC column (typically a reversed-phase column) where it is separated from any impurities. The eluent from the column is then introduced into the mass spectrometer. The resulting data would consist of a chromatogram showing the retention time of the compound and a mass spectrum for the peak of interest, confirming its identity. By employing tandem mass spectrometry (MS/MS), fragmentation of the parent ion can be induced, providing further structural information. For instance, characteristic fragmentation patterns would likely involve cleavage of the aliphatic chain and loss of the methoxy groups or the carboxylic acid group.

Collision-Induced Dissociation (CID) and Fragmentation Pathway Elucidation

Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to induce the fragmentation of a selected precursor ion, providing valuable insights into its chemical structure. researchgate.net For this compound (molar mass: 280.30 g/mol ), analysis via electrospray ionization (ESI) would typically generate a protonated molecular ion, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 281.13.

When this precursor ion is subjected to CID, it undergoes fragmentation through predictable pathways governed by the stability of the resulting fragment ions and neutral losses. The primary fragmentation is expected to occur via α-cleavage adjacent to the carbonyl group of the ketone, a common pathway for such compounds. libretexts.orgyoutube.com This process leads to the formation of a highly stable, resonance-stabilized 2,4-dimethoxybenzoyl cation, which would likely be the most abundant fragment ion (base peak) in the spectrum. Other significant fragmentation pathways include the loss of small neutral molecules from the hexanoic acid chain, such as water (H₂O) or the carboxyl group (COOH). libretexts.orgnih.gov

The proposed fragmentation pathway begins with the protonated molecule at m/z 281.13. The most favorable cleavage occurs at the bond between the carbonyl carbon and the alkyl chain, resulting in the characteristic 2,4-dimethoxybenzoyl cation at m/z 165.05. This fragment is particularly stable due to the electron-donating effects of the two methoxy groups on the aromatic ring. Alternative, less predominant fragmentation patterns can also provide confirmatory structural information.

A summary of the predicted key fragment ions in the CID spectrum of this compound is presented below.

| Predicted m/z | Proposed Ion Structure | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 281.13 | [C₁₄H₁₈O₅ + H]⁺ | - | Protonated molecular ion (Precursor) |

| 263.12 | [C₁₄H₁₅O₄]⁺ | H₂O (18.01 Da) | Loss of water from the carboxylic acid group |

| 165.05 | [C₉H₉O₃]⁺ | C₅H₉O₂• (116.08 Da) | α-cleavage at the ketone, forming the stable 2,4-dimethoxybenzoyl cation |

| 137.06 | [C₈H₉O₂]⁺ | CO (28.01 Da) from m/z 165.05 | Loss of carbon monoxide from the benzoyl cation |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation at various wavelengths. scispace.comnih.gov The FT-IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its constituent functional groups.

The presence of the carboxylic acid moiety would be confirmed by a very broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a sharp, strong C=O stretching band around 1710 cm⁻¹. The spectrum would also feature two distinct C=O stretching vibrations: one for the carboxylic acid and another for the aryl ketone. The ketone's carbonyl group, being conjugated with the aromatic ring, is expected to absorb at a slightly lower wavenumber, typically around 1675 cm⁻¹. The dimethoxy-substituted benzene ring and the aliphatic chain also produce characteristic signals, including C-H, C=C, and C-O stretches. medwinpublisher.org

The principal predicted FT-IR absorption bands for the compound are detailed in the following table.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

|---|---|---|---|

| 3300 - 2500 | Carboxylic Acid (O-H) | O-H Stretch | Broad, Strong |

| 3000 - 2850 | Alkyl (C-H) | C-H Stretch | Medium |

| ~1710 | Carboxylic Acid (C=O) | C=O Stretch | Strong |

| ~1675 | Aryl Ketone (C=O) | C=O Stretch | Strong |

| 1610 - 1580 | Aromatic Ring | C=C Stretch | Medium-Strong |

| 1260 & 1120 | Aryl Ether (Ar-O-CH₃) | Asymmetric & Symmetric C-O Stretch | Strong |

Chromatographic and Other Analytical Methods for Purity and Structural Confirmation

Chromatographic techniques are indispensable for verifying the purity of a compound and for its isolation from reaction mixtures. nih.gov High-Performance Liquid Chromatography (HPLC) is the premier method for the quantitative purity analysis of compounds like this compound. nih.govrsc.orgresearchgate.net

A typical HPLC analysis would be conducted using a reversed-phase C18 column. The mobile phase would likely consist of a gradient mixture of an aqueous solution containing a small amount of acid (e.g., 0.1% formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The acidic modifier ensures that the carboxylic acid group remains protonated, leading to consistent retention times and sharp peak shapes. nih.gov Detection is typically performed with a UV-Vis detector, set to a wavelength where the 2,4-dimethoxyphenyl chromophore exhibits strong absorbance (e.g., ~254 nm or ~280 nm). Under optimized conditions, a pure sample of the compound would yield a single, sharp peak in the chromatogram.

For rapid, qualitative purity assessment, Thin-Layer Chromatography (TLC) is often employed. A TLC analysis would typically use a silica (B1680970) gel plate as the stationary phase. A suitable mobile phase could be a mixture of a polar solvent like ethyl acetate (B1210297) and a nonpolar solvent such as hexane, with a trace amount of acetic acid added to prevent the streaking of the carboxylic acid spot. After development, the spot corresponding to the compound can be visualized under UV light. The presence of a single spot indicates a high degree of purity.

Computational Chemistry and Theoretical Modeling of 6 2,4 Dimethoxyphenyl 6 Oxohexanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and geometry of a molecule. For 6-(2,4-Dimethoxyphenyl)-6-oxohexanoic acid, these calculations can elucidate its intrinsic stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. DFT studies on this compound would typically begin with a geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This involves finding the minimum energy conformation of the molecule.

Once the geometry is optimized, various electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A larger gap implies higher stability and lower reactivity.

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. nih.gov This map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carbonyl and carboxylic acid groups, indicating these are sites for electrophilic attack. Positive potential (blue) would be expected around the acidic proton of the carboxyl group. nih.gov

Table 1: Theoretical Electronic Properties of this compound (Illustrative DFT Data)

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical stability and reactivity |

Note: The values in this table are illustrative and represent typical results obtained from DFT calculations on similar organic molecules.

DFT calculations are also highly effective in predicting spectroscopic parameters, which can be used to interpret experimental spectra. For this compound, theoretical calculations of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra would be particularly valuable.

IR Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This allows for the assignment of specific absorption bands to the corresponding molecular vibrations, such as the C=O stretch of the ketone and carboxylic acid, the O-H stretch of the acid, and the C-O stretches of the methoxy (B1213986) groups.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts for ¹H and ¹³C atoms. These predictions are based on the calculated magnetic shielding around each nucleus and are invaluable for assigning peaks in experimental NMR spectra, thus confirming the molecular structure. Recent studies on dimethoxybenzene derivatives have shown good correlation between DFT-predicted NMR spectra and experimental data. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of the molecule's most stable state, this compound is a flexible molecule with several rotatable bonds. Molecular Dynamics (MD) simulations are used to explore its conformational landscape and dynamic behavior over time. youtube.com

An MD simulation models the movements of atoms and molecules by solving Newton's equations of motion. youtube.com For this compound, an MD simulation would typically be performed in a simulated solvent environment (e.g., a box of water molecules) to mimic physiological conditions. researchgate.netacs.org

The primary goals of such a simulation would be:

Conformational Sampling: To identify the different low-energy shapes (conformers) the molecule can adopt. This is particularly important for the hexanoic acid chain, which can fold in various ways.

Solvent Interactions: To study how the molecule interacts with surrounding water molecules, particularly through hydrogen bonding at the carboxylic acid head. nih.gov

Flexibility Analysis: To determine which parts of the molecule are rigid and which are flexible. This is often quantified by calculating the Root Mean Square Fluctuation (RMSF) for each atom over the course of the simulation.

The results of MD simulations provide a dynamic understanding of the molecule's structure, which is crucial for understanding how it might interact with biological targets. acs.org

In Silico Mechanistic Studies of Reaction Pathways

The synthesis of this compound is commonly achieved via a Friedel-Crafts acylation reaction. rsc.org In this reaction, 1,3-dimethoxybenzene (B93181) reacts with a derivative of adipic acid (like adipic anhydride (B1165640) or 6-chloro-6-oxohexanoic acid) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Computational methods, particularly DFT, can be used to model the entire reaction pathway in silico. This involves:

Reactant and Catalyst Complexation: Modeling the initial interaction between the acylating agent and the Lewis acid catalyst to form a highly electrophilic acylium ion.

Transition State Search: Identifying the transition state structure for the electrophilic attack of the acylium ion on the electron-rich dimethoxybenzene ring. The energy of this transition state determines the reaction rate.

Intermediate and Product Formation: Calculating the structures and energies of any intermediates and the final product complex.

By mapping the energy changes along the reaction coordinate, a reaction energy profile can be constructed. This profile reveals the activation energy barriers for each step, providing a quantitative understanding of the reaction mechanism and kinetics. organic-chemistry.orgmdpi.com Such studies can explain the regioselectivity of the reaction (why the acyl group attaches at a specific position on the ring) and help in optimizing reaction conditions. researchgate.net

Structure-Based Ligand Design and Target Interaction Modeling

While this compound itself may not have a known biological target, its structure can serve as a scaffold for designing analogues with potential therapeutic activity. Structure-based ligand design uses computational techniques to predict how these molecules might bind to a specific protein target.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov If a protein target is identified, analogues of this compound can be docked into its active site. ugm.ac.id

The process involves:

Preparation: Obtaining the 3D structures of the protein receptor (often from a database like the Protein Data Bank) and the ligand analogues.

Docking Simulation: Using a docking program to sample a large number of possible binding poses of the ligand within the receptor's binding site.

Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode. nih.gov

The results from docking can predict which analogues are most likely to be active and can reveal key molecular interactions (like hydrogen bonds or hydrophobic interactions) that stabilize the ligand-protein complex. nih.gov This information is invaluable for prioritizing which compounds to synthesize and test experimentally, thereby accelerating the drug discovery process.

Table 2: Illustrative Molecular Docking Results for Analogues against a Hypothetical Kinase Target

| Analogue Modification | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|

| Parent Compound | -7.2 | H-bond with Lys76 |

| Carboxyl to Amide | -7.8 | Additional H-bond with Asp184 |

| Addition of 5-fluoro group | -8.1 | Halogen bond with backbone carbonyl |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of output generated from molecular docking studies.

Biological Activity and Mechanistic Investigations of 6 2,4 Dimethoxyphenyl 6 Oxohexanoic Acid and Its Analogues in Vitro Studies

Enzyme Modulation and Inhibition Profiles

Analogues containing the dimethoxyphenyl moiety have demonstrated notable interactions with key cellular enzymes, particularly those involved in cell division and structure.

While direct inhibitory activity of 6-(2,4-Dimethoxyphenyl)-6-oxohexanoic acid on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes has not been extensively documented, the broader class of methoxy-substituted phenyl compounds has been investigated for anti-inflammatory potential. For instance, various methoxyflavones have been studied for their selective inhibition of COX-2 and 5-LOX. nih.gov

More specifically, dimethoxyphenyl and trimethoxyphenyl analogues have shown potent activity as inhibitors of tubulin polymerization. nih.govacs.orgresearchgate.netresearchgate.net Tubulin is the protein subunit of microtubules, which are critical for forming the mitotic spindle during cell division. mdpi.com Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net For example, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were found to effectively inhibit tubulin polymerization in a manner similar to combretastatin (B1194345) A-4 (CA-4), a well-known tubulin inhibitor. nih.govacs.org This anti-tubulin activity is a primary mechanism for the anticancer effects observed in this class of compounds.

Studies on trimethoxyphenyl-containing tubulin inhibitors suggest that they typically bind to the colchicine-binding site on β-tubulin. acs.orgresearchgate.net This binding event at the interface of α- and β-tubulin subunits prevents the polymerization of tubulin into microtubules. Molecular docking studies of various analogues, such as 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, have supported this binding mode, clarifying the interactions that stabilize the compound within the colchicine (B1669291) site. nih.gov This interaction is a form of active site binding that directly interferes with the enzyme's function. Information regarding allosteric modulation by these specific compounds is not prominently available.

Receptor Interaction and Cellular Signaling Pathway Perturbations

Analogues of this compound have been shown to perturb multiple cellular signaling pathways, primarily those leading to programmed cell death, or apoptosis.

A key analogue, dimethoxycurcumin (B1670665) (DMC), induces apoptosis in human renal carcinoma Caki cells by triggering the production of reactive oxygen species (ROS). nih.govnih.gov This increase in oxidative stress leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.govnih.gov

Furthermore, DMC has been found to modulate the NF-κB signaling pathway, which is crucial for cell survival and proliferation. amegroups.org By suppressing the phosphorylation and nuclear translocation of NF-κB, DMC reduces the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. amegroups.org This inhibition of pro-survival signaling shifts the cellular balance towards apoptosis. The apoptotic process induced by DMC involves both the death receptor-mediated (extrinsic) pathway, indicated by the upregulation of FasL and caspase-8, and the mitochondria-dependent (intrinsic) pathway, evidenced by an increased Bax/Bcl-2 ratio and caspase-9 activation. amegroups.org

Antiproliferative and Cytotoxic Mechanisms in Cellular Models (In Vitro)

The antiproliferative and cytotoxic effects of dimethoxyphenyl compounds have been evaluated across various cancer cell lines, revealing potent activity and specific mechanisms of cell death.

Various dimethoxyphenyl and trimethoxyphenyl analogues have demonstrated significant cytotoxic potency against a range of human cancer cell lines. Dimethoxycurcumin (DMC) was found to be more potent at reducing cell viability and inducing apoptosis in human renal carcinoma Caki cells than its parent compound, curcumin. nih.govnih.gov Other novel pyrazolo[3,4-b]pyridine analogues containing dimethoxyphenyl groups also exhibited potent cytotoxicity against HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines, with IC₅₀ values in the low micromolar range. nih.gov The specific potency often depends on the exact chemical structure and the cancer cell line being tested.

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The primary mechanism of cell growth inhibition for many dimethoxyphenyl analogues is the induction of apoptosis and cell cycle arrest. As mentioned, the inhibition of tubulin polymerization is a key initiating event for some analogues, which disrupts the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle. nih.gov

This cell cycle arrest is often followed by the induction of apoptosis. In FaDu human head and neck cancer cells, DMC was shown to trigger both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways. amegroups.org This is characterized by the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3), leading to the cleavage of key cellular proteins like PARP and ultimately, cell death. amegroups.org The pro-apoptotic activity is further enhanced by the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins like Bax and Bad. amegroups.org

Antimicrobial and Antifungal Activity Assessment (In Vitro)

The therapeutic potential of keto-acid derivatives, including analogues of this compound, has been an area of interest in the development of new antimicrobial agents. In vitro studies on structurally related compounds, such as 6-aryl-tetrahydropyrimidine-5-(N-aryl) carboxamides and β-keto esters, have demonstrated a range of biological activities. ijpcbs.comnih.gov These investigations provide foundational insights into the potential efficacy of this chemical class against various pathogens.

While specific data on this compound is limited, research on analogous structures provides evidence of antimicrobial and antifungal properties. For instance, synthetic derivatives incorporating aryl moieties have been evaluated against a panel of bacterial and fungal strains.

Studies on β-keto esters, designed based on bacterial quorum sensing autoinducers, have shown activity against both human and phytopathogenic bacteria. nih.gov Similarly, substituted 6-aryl-dihydropyrimidinones, which share a core structural feature, have been synthesized and tested for their effects on the growth of various microorganisms. ijpcbs.com The antimicrobial activity of these compounds is often influenced by the nature and position of substituents on the aryl ring. For example, certain N-aryl carbamate (B1207046) derivatives have shown significant inhibition against fungal pathogens like F. graminearum and F. oxysporum at concentrations of 50 μg/mL. researchgate.net The activity of arylsulfonamide analogues against various Candida species has also been demonstrated, with some compounds showing fungistatic or fungicidal effects at concentrations ranging from 0.125 to 1 mg/mL. mdpi.com

The following table summarizes the observed in vitro antimicrobial and antifungal activities for representative analogues.

| Compound Class | Test Organism | Observed Activity | Reference |

| N-Aryl Carbamate Analogues | Fusarium graminearum | Potent inhibition (EC50 = 12.50 µg/mL for compound 1af) | researchgate.net |

| Fusarium oxysporum | Promising inhibition (EC50 = 16.65 µg/mL for compound 1z) | researchgate.net | |

| Arylsulfonamide Analogues | Candida spp. (various strains) | Fungistatic activity (MIC range: 0.125 - 1 mg/mL) | mdpi.com |

| Candida glabrata | Fungicidal effect (MFC of 1.000 mg/mL for amine 13) | mdpi.com | |

| β-Keto Ester Analogues | Human and phytopathogenic bacteria | General antibacterial activity | nih.gov |

This table is representative of activities found in analogues and does not represent data for this compound itself.

The precise cellular targets of this compound have not been elucidated. However, the mechanisms of action for broad classes of antimicrobial and antifungal agents are well-documented and offer potential pathways for this compound and its analogues.

Potential Cellular Targets: Fungal and bacterial cells present several unique targets that are distinct from mammalian cells, making them ideal for antimicrobial drug development. creative-biolabs.com

Cell Wall: The fungal cell wall, composed of β-glucan, chitin, and mannoproteins, is a primary target. nih.gov Agents can inhibit key enzymes like β-1,3 glucan synthase, disrupting cell wall integrity and leading to osmotic instability. nih.govresearchgate.net

Cell Membrane: The fungal cell membrane's integrity is dependent on ergosterol (B1671047). creative-biolabs.com Azoles, a major class of antifungals, inhibit the 14α-lanosterol demethylase enzyme, which is crucial for ergosterol biosynthesis. researchgate.net Polyenes act by binding directly to ergosterol, forming pores that lead to leakage of cellular contents. nih.gov

Nucleic Acid and Protein Synthesis: Some antifungal agents act as pyrimidine (B1678525) analogues that interfere with DNA and protein synthesis. nih.govnih.gov Other potential targets include essential enzymes like aminoacyl-tRNA synthetases or protein elongation factors. creative-biolabs.com

Potential Resistance Mechanisms: Microorganisms can develop resistance through various biochemical and genetic adaptations. nih.gov

Target Modification: Mutations in the genes encoding the drug's target protein can reduce binding affinity, rendering the drug ineffective. This is a common resistance mechanism against azoles (mutations in ERG11) and echinocandins (mutations in FKS1). researchgate.net

Active Drug Efflux: Overexpression of membrane transporter proteins, such as ATP-binding cassette (ABC) transporters and major facilitators, can actively pump the antimicrobial agent out of the cell before it can reach its target. nih.gov

Enzymatic Inactivation: Microbes may produce enzymes that chemically modify or destroy the antimicrobial agent. This is a primary mechanism of bacterial resistance to β-lactam antibiotics through the action of β-lactamases.

Antioxidant and Antiradical Potential (In Vitro)

The presence of a phenolic moiety (the dimethoxyphenyl group) and a keto-acid structure suggests that this compound and its analogues may possess antioxidant capabilities. In vitro assays are commonly used to evaluate the ability of compounds to neutralize free radicals and inhibit oxidative processes.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used in vitro method to assess antioxidant potential. researchgate.net This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow that can be quantified spectrophotometrically. researchgate.netmdpi.com

Studies on various keto acids, hexanoic acid derivatives, and phenolic compounds have demonstrated significant free radical scavenging activity. For instance, a hexanoic extract of Rhaponticum acaule showed potent antioxidant activity with an IC50 value of 12.5 µg/mL, which was superior to the standard antioxidant ascorbic acid (IC50 = 23.5 µg/mL) in the DPPH assay. mdpi.com Other research on isoxazole-carboxamide derivatives also revealed high antioxidant potency, with some analogues exhibiting IC50 values (0.45 ± 0.21 µg/mL) significantly lower than the standard Trolox (3.10 ± 0.92 µg/ml). nih.gov Furthermore, certain prenylated phenols have shown IC50 values comparable to the antioxidant standard Trolox™. mdpi.com The evaluation of a multidrug formulation containing an antioxidant compound showed a DPPH inhibition of 65% at a concentration of 50 µg/mL. semanticscholar.org

The following table presents representative data from DPPH assays on analogous compounds, illustrating the potential for this class of molecules.

| Compound/Extract | IC50 Value (DPPH Assay) | Standard Compound | Reference |

| Hexanoic Extract of R. acaule | 12.5 µg/mL | Ascorbic Acid (23.5 µg/mL) | mdpi.com |

| Isoxazole-carboxamide (2a) | 0.45 ± 0.21 µg/mL | Trolox (3.10 ± 0.92 µg/mL) | nih.gov |

| Isoxazole-carboxamide (2c) | 0.47 ± 0.33 µg/mL | Trolox (3.10 ± 0.92 µg/mL) | nih.gov |

| Encapsulated Rutin | ~65% inhibition at 50 µg/mL | N/A | semanticscholar.org |

This table is representative of activities found in analogues and does not represent data for this compound itself.

Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids, leading to a chain reaction of degradation. researchgate.net The ability of a compound to inhibit this process is a crucial indicator of its antioxidant potential.

Research on alpha-keto acids has demonstrated their capacity to inhibit the oxidation of lipoproteins and reduce lipid peroxides. researchgate.net In one study, keto salicylic (B10762653) acid was shown to reduce both hydrogen peroxide and lipid peroxides (specifically 13-hydroperoxyoctadecadienoic acid), and it effectively inhibited lipoprotein oxidation in a dose-dependent manner. researchgate.net The α,β-unsaturated keto functionality found in some natural compounds like chalcones is considered important for its ability to inhibit lipid peroxidation of human low-density lipoprotein (LDL). researchgate.net These findings suggest that the keto-acid structure is a key pharmacophore for antioxidant activity, capable of inhibiting both enzymatic and non-enzymatic oxidation processes. researchgate.net

The table below summarizes the reported effects of related keto acids on lipid peroxidation.

| Compound Class | Assay/Model | Observed Effect | Reference |

| Alpha-Keto Acids | Lipoprotein Oxidation (LDL & HDL) | Dose-dependent inhibition of oxidation | researchgate.net |

| Peroxide Reduction | Reduction of H₂O₂ and lipid peroxides (LOOH) | researchgate.net | |

| 2'-Hydroxychalcones | Peroxynitrite-Mediated LDL Oxidation | Effective inhibition of lipid peroxidation | researchgate.net |

This table is representative of activities found in analogues and does not represent data for this compound itself.

Applications of 6 2,4 Dimethoxyphenyl 6 Oxohexanoic Acid in Chemical Synthesis and Advanced Materials Research

Strategic Intermediate in Complex Organic Synthesis

The unique combination of functional groups in 6-(2,4-Dimethoxyphenyl)-6-oxohexanoic acid makes it a valuable intermediate for the synthesis of complex molecular architectures. Both the ketone and carboxylic acid moieties can be selectively targeted or used in concert to construct intricate ring systems.

Building Block for Polycyclic and Heterocyclic Systems

Aryl keto-acids are well-established precursors for the synthesis of a wide array of heterocyclic and polycyclic compounds. nih.govwhiterose.ac.ukacs.org The ketone functionality can participate in condensation reactions with various nucleophiles to form heterocyclic rings. For instance, reaction with hydrazines could yield pyridazinones, while reaction with hydroxylamine could lead to the formation of oxazines.

Furthermore, the carboxylic acid group can be activated and used in intramolecular cyclization reactions. For example, Friedel-Crafts acylation of the electron-rich dimethoxyphenyl ring could lead to the formation of a new carbocyclic ring, a key step in the synthesis of polycyclic aromatic compounds. beilstein-journals.orgnih.govelsevierpure.com The presence of the two methoxy (B1213986) groups on the aromatic ring activates it towards electrophilic substitution, facilitating such cyclizations.

The synthesis of various heterocyclic compounds from aryl ketones is a common strategy in medicinal chemistry. vensel.org By analogy, this compound could be a precursor to novel heterocyclic scaffolds. The following table outlines potential heterocyclic systems that could be synthesized from this keto-acid.

| Reagent | Resulting Heterocycle | Reaction Type |

| Hydrazine (B178648) | Dihydropyridazinone | Condensation/Cyclization |

| Substituted Hydrazines | N-substituted Pyridazinones | Condensation/Cyclization |

| Hydroxylamine | Dihydrooxazinone | Condensation/Cyclization |

| Amines/Ammonia | Dihydropyridinone | Condensation/Cyclization |

Precursor to Structurally Diverse Biologically Active Compounds

Aryl keto-acids and their derivatives have been investigated for their biological activities. For example, a series of 6-aryl-4-oxohexanoic acids have been synthesized and evaluated as anti-inflammatory agents. nih.govresearchgate.net These compounds were designed as analogs of known non-steroidal anti-inflammatory drugs (NSAIDs). The structural similarity of this compound to these compounds suggests that it could also serve as a scaffold for the development of new therapeutic agents.

The synthesis of biologically active compounds often relies on the use of versatile building blocks that can be readily modified. researchgate.net The carboxylic acid group of this compound can be converted to a variety of other functional groups, such as esters, amides, and alcohols, each providing a handle for further diversification. The ketone can be reduced to a secondary alcohol, which could be a key stereocenter in a chiral drug molecule. The dimethoxyphenyl group is a common feature in many biologically active natural products and synthetic drugs, often contributing to receptor binding and metabolic stability.

Potential in Advanced Functional Materials Development

The functional groups of this compound also suggest its utility in the field of materials science, particularly in the development of functional polymers, supramolecular assemblies, and specialized coatings.

Exploration in Polymer and Supramolecular Chemistry

Keto-functionalized monomers can be polymerized to create reactive polymer scaffolds. nih.govnih.govacs.org These polymers can be subsequently modified by reacting the ketone groups with various molecules, allowing for the synthesis of a wide range of functional materials. It is conceivable that this compound could be converted into a polymerizable derivative, for example, by esterification of the carboxylic acid with a vinyl-containing alcohol. The resulting monomer could then be incorporated into polymers, introducing the ketone functionality as a side chain.

The aromatic ring and the carboxylic acid group also make this molecule a candidate for the construction of supramolecular assemblies. Aromatic carboxylic acids are known to form ordered structures through hydrogen bonding and π-π stacking interactions. rsc.orgresearchgate.net The specific substitution pattern of the dimethoxyphenyl ring could influence the self-assembly behavior, potentially leading to the formation of interesting and useful supramolecular architectures such as gels, liquid crystals, or porous materials. nih.gov

Applications in Surface Modification and Coating Technologies

Carboxylic acids are widely used to modify the surfaces of various materials, including metals, metal oxides, and nanoparticles. researchgate.netcd-bioparticles.com The carboxylic acid group of this compound can act as an anchor to bind the molecule to a surface. The rest of the molecule would then form a coating with specific properties determined by the aromatic ring and the ketone group.

For instance, the dimethoxyphenyl group could impart hydrophobicity or specific light-absorbing properties to the surface. The ketone functionality provides a reactive handle for further surface functionalization, allowing for the attachment of other molecules, such as biomolecules or catalysts. This could be useful in the development of sensors, biocompatible coatings, or catalytic surfaces. The use of functional polymers in coatings is a well-established field, and polymers derived from this keto-acid could offer new possibilities for creating smart and responsive coatings. daryatamin.com

Future Perspectives and Emerging Research Avenues for 6 2,4 Dimethoxyphenyl 6 Oxohexanoic Acid

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of aryl oxohexanoic acids often involves multi-step processes that may utilize harsh reagents or produce significant waste. Future research will likely focus on developing more efficient, environmentally benign, and cost-effective synthetic routes. The principles of green chemistry are paramount in this endeavor, aiming to reduce the environmental footprint of chemical synthesis.

Key areas of development include:

Catalytic Innovations: Moving away from stoichiometric reagents towards advanced catalytic systems. This includes the use of heterogeneous catalysts for easier separation and recycling, as well as novel organocatalysts or metal catalysts that can facilitate key bond-forming reactions, such as Friedel-Crafts acylation, with higher selectivity and under milder conditions.

Flow Chemistry: The adoption of continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

Bio-based Feedstocks: Research into utilizing renewable starting materials is a growing trend. For instance, levulinic acid, a related keto-acid, can be derived from the acid-catalyzed degradation of cellulose. Future methodologies could explore pathways to synthesize precursors for 6-(2,4-Dimethoxyphenyl)-6-oxohexanoic acid from such bio-based platform molecules. researchgate.net A study on a related class of compounds, 6-aryl-4-oxohexanoic acids, describes a synthesis involving the condensation of an appropriate aldehyde with levulinic acid, followed by reduction. researchgate.netnih.gov This highlights a modular approach that could be optimized using sustainable practices.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Heterogeneous Catalysis | Catalyst reusability, reduced waste, simpler purification. | Development of solid acid catalysts (e.g., zeolites, functionalized resins) for Friedel-Crafts acylation. |

| Continuous Flow Synthesis | Enhanced safety, improved yield and purity, easy scalability. | Optimization of reactor design and reaction conditions for key synthetic steps. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Engineering enzymes for specific acylation or modification steps using bio-derived precursors. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. lanl.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design-build-test-learn cycle.

For this compound, AI and ML can be applied in several ways:

De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design novel molecules with desired properties from scratch. nih.gov By learning from existing chemical databases, these models could propose structural analogs of this compound optimized for specific biological targets.

Predictive Modeling: ML algorithms can be trained to predict the physicochemical properties, biological activity, and potential off-target effects of new derivatives before they are synthesized. This in silico screening saves time and resources by prioritizing the most promising candidates for laboratory investigation.

Synthesis Planning: AI-powered retrosynthesis tools can propose viable and efficient synthetic routes for novel, computationally designed compounds. lanl.gov Programs like Chematica have demonstrated the ability to plan complete syntheses for complex molecules, a capability that could streamline the production of new analogs. lanl.gov

| AI/ML Application | Objective | Potential Impact |

| Generative Modeling | Design novel analogs with optimized properties (e.g., target affinity, solubility). | Rapidly expand the chemical space around the core scaffold. |

| QSAR Modeling | Predict biological activity based on chemical structure. | Prioritize synthesis of the most promising compounds. |

| Retrosynthesis Algorithms | Identify efficient and sustainable synthetic pathways. | Accelerate the synthesis of newly designed molecules. |

High-Throughput Screening for Novel Biological Activities

While initial research may have explored specific applications, the full biological activity profile of this compound remains largely untapped. High-throughput screening (HTS) allows for the rapid testing of a compound against hundreds or thousands of biological targets simultaneously. This unbiased approach can uncover unexpected therapeutic opportunities.

Future HTS campaigns could focus on:

Diverse Target Classes: Screening against a wide array of targets, including G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors.

Phenotypic Screening: Utilizing cell-based assays to identify compounds that produce a desired physiological effect (e.g., inhibition of cancer cell growth, reduction of inflammatory markers) without a priori knowledge of the specific molecular target.

Fragment-Based Screening: Although the compound itself is likely too large to be considered a "fragment," its core moieties (the 2,4-dimethoxyphenyl group and the hexanoic acid chain) could inform the design of fragment libraries to identify key binding interactions.

Research on related trimethoxyphenyl-based analogs has demonstrated the utility of screening for activities such as anticancer potency, providing a blueprint for how derivatives of this compound could be evaluated. nih.gov

Exploration of Structure-Activity Relationships in Undiscovered Therapeutic Areas

A systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing a lead compound. This involves synthesizing a library of analogs where specific parts of the molecule are systematically modified and then evaluating how these changes affect biological activity. For this compound, key modifications could include:

Aromatic Ring Substitution: Altering the position and nature of the methoxy (B1213986) groups on the phenyl ring (e.g., moving them to the 2,5- or 3,4-positions) or replacing them with other substituents (e.g., halogens, alkyl groups) to probe interactions with biological targets. Studies on 2,5-dimethoxyphenylpiperidines have shown that such modifications significantly impact receptor agonist activity. semanticscholar.org

Keto Group Modification: Reducing the ketone to a hydroxyl group or converting it to other functional groups to assess its role in binding or metabolic stability.

Aliphatic Chain Length: Synthesizing analogs with shorter or longer carboxylic acid chains (e.g., pentanoic or heptanoic acid derivatives) to determine the optimal length for a given activity.

A quantitative structure-activity relationship (QSAR) study on 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide derivatives demonstrated how systematic modifications can be correlated with inhibitory activity, providing a model for future SAR studies. nih.gov

| Molecular Modification Site | Example Analogs | Purpose of Modification |

| Phenyl Ring | 3,4-dimethoxy; 2-methoxy-4-chloro; 2,4-dihydroxy | To probe the importance of electronic and steric effects for target binding. |

| Carbonyl Group | Secondary alcohol; oxime; hydrazone | To evaluate the role of the keto group as a hydrogen bond acceptor. |

| Hexanoic Acid Chain | 5-oxopentanoic acid; 7-oxoheptanoic acid | To determine the optimal chain length for activity and solubility. |

Facilitating Multidisciplinary Research Collaborations and Translational Potential

Translating a promising compound from the laboratory to clinical application requires a concerted effort from experts across multiple disciplines. The future development of this compound will depend on fostering robust collaborations between:

Medicinal Chemists: To design and synthesize novel analogs with improved properties.

Computational Chemists: To apply AI/ML for predictive modeling and compound design.

Biologists and Pharmacologists: To conduct HTS and detailed mechanistic studies to understand how the compound works.

Translational Scientists: To bridge the gap between preclinical findings and clinical development, designing studies that can validate the compound's therapeutic potential in relevant disease models.

Such collaborations are essential for navigating the complex pathway of drug discovery and development, ultimately determining the translational potential of this compound and its future derivatives.

Q & A

Q. What are the recommended synthetic pathways for 6-(2,4-Dimethoxyphenyl)-6-oxohexanoic acid, and how can intermediates be optimized for yield?

Methodological Answer: The synthesis of this compound can be approached via Friedel-Crafts acylation of 1,3-dimethoxybenzene with a suitable acylating agent (e.g., glutaric anhydride derivatives). Key intermediates include ester precursors, which are hydrolyzed to the carboxylic acid under acidic or basic conditions . Optimization involves adjusting reaction parameters (e.g., solvent polarity, temperature, and catalyst loading). For example, using AlCl₃ as a Lewis catalyst in dichloromethane at 0–5°C can enhance regioselectivity for the 2,4-dimethoxy substitution pattern. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate high-purity products .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Characterization requires a multi-technique approach:

- NMR Spectroscopy: Confirm the presence of the dimethoxy aromatic protons (δ 3.8–3.9 ppm for OCH₃) and the ketone carbonyl (δ ~200–210 ppm in ¹³C NMR).

- HPLC-MS: Use reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% formic acid to assess purity (>95%) and detect byproducts.

- FT-IR: Validate the carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and ketone C=O (~1700 cm⁻¹).

Contradictions in spectral data (e.g., unexpected splitting in aromatic protons) may indicate incomplete acylation or side reactions, necessitating reaction condition re-evaluation .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from assay-specific variables:

- Solubility: Pre-saturate the compound in DMSO (<1% final concentration) to avoid aggregation artifacts.

- Cell Line Variability: Use isogenic cell lines to control for genetic background effects.

- Dose-Response Curves: Perform 8–10 concentration points in triplicate to ensure EC₅₀/IC₅₀ reproducibility.

Cross-validate findings with orthogonal assays (e.g., fluorescence-based viability assays vs. ATP luminescence) .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes (e.g., cyclooxygenase-2 or histone deacetylases)?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s ketone/carboxylic acid moieties and enzyme active sites.

- QM/MM Simulations: Optimize binding geometries by calculating charge distribution at the B3LYP/6-31G* level.

- SAR Analysis: Systematically modify the dimethoxy groups (e.g., replacing methoxy with ethoxy) and predict bioactivity via machine learning tools like Random Forest or SVM .

Q. What experimental designs mitigate oxidative degradation of this compound during long-term stability studies?

Methodological Answer:

- Storage Conditions: Store lyophilized samples at –80°C under argon to prevent hydrolysis/oxidation.

- Accelerated Stability Testing: Use thermal stress (40°C/75% RH) and analyze degradation products via LC-MSⁿ. Common degradation pathways include β-ketoacid decarboxylation or demethylation of methoxy groups .

- Antioxidant Additives: Include 0.01% BHT in aqueous buffers to suppress radical-mediated degradation.

Data Contradiction Analysis